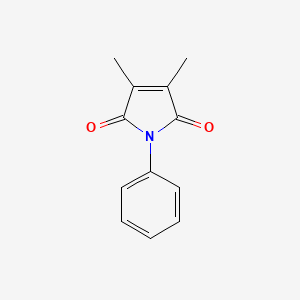

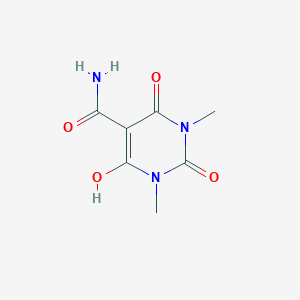

Dihydrodaidzein diacetate

概要

説明

Dihydrodaidzein is an active metabolite of daidzein. It has vasodilatory action on rat isolated aortic rings. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Synthesis Analysis

Dihydrodaidzein is produced by the gut bacteria from daidzein . A new functional gene KEC48 -07020 (K-07020) that was identified from a chick (S)-EQ-producing bacterium (Clostridium sp. ZJ6, ZJ6) can convert daidzein (DZN) into R/S-dihydrodaidzein (R/S-DHD) . Another study showed that an oxygen-tolerant bacterium, Aeroto-Niu-O16, can convert isoflavones daidzein and genistein to DHD and DHG in the presence of atmospheric oxygen .Molecular Structure Analysis

The molecular formula of Dihydrodaidzein is C15H12O4 . It has a molecular weight of 256.253 Da .Chemical Reactions Analysis

Daidzein reductase (DZNR) catalyzes the conversion of daidzein to ®-dihydrodaidzein, which can further undergo conversion to (S)-dihydrodaidzein facilitated by dihydrodaidzein racemase (DDRC) . Daidzin, daidzein 7-O-glucoside, is a major isoflavone in soybean and acts as a phytoestrogen. By intestinal bacteria dietary, daidzin is hydrolyzed to the aglycone daidzein and further converted to the more reduced metabolites, such as dihydrodaidzein, tetrahydrodaidzein, and equol .Physical And Chemical Properties Analysis

Dihydrodaidzein has a density of 1.4±0.1 g/cm3, a boiling point of 529.5±50.0 °C at 760 mmHg, and a melting point of 250-251ºC .科学的研究の応用

Cardiovascular Health

Dihydrodaidzein, a metabolite of the isoflavone diadzein, has been studied for its potential cardioprotective properties. Research involving rat isolated aortic rings demonstrated that dihydrodaidzein significantly antagonized contractile responses to noradrenaline, suggesting a potential role in cardiovascular health. The study also revealed that dihydrodaidzein's vasodilatory effect could be inhibited by endothelium denudation, indicating an endothelium-dependent mechanism. This suggests that dihydrodaidzein and related compounds may have therapeutic potential in cardiovascular diseases (Chin-Dusting et al., 2001).

Phytoestrogenic Properties

Dihydrodaidzein is a metabolite of certain phytoestrogens like daidzein. A study on the synthesis of phytoestrogenic isoflavonoid disulfates, including dihydrodaidzein, highlighted its potential role as an inhibitor of steroid sulfatase enzymes. These enzymes are crucial in steroid metabolism, indicating that dihydrodaidzein could have significant implications in this area (Soidinsalo & Wähälä, 2004).

Metabolic Effects

Research into the metabolism of isoflavones like daidzein and genistein by intestinal bacteria has shown that dihydrodaidzein is a key intermediate in this process. Understanding the metabolic pathways of these compounds can provide insights into their biological effects and potential therapeutic applications (Chang & Nair, 1995).

Biotechnological Applications

A study explored the application of recombinant lactic acid bacteria and bifidobacteria capable of enriching soy beverage in dihydrodaidzein. This biotechnological approach suggests the potential for developing functional foods enriched with dihydrodaidzein, leveraging its health benefits (Peirotén, Gaya, & Landete, 2020).

Enantioselective Synthesis

A study on the enantioselective synthesis of S-Equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium revealed the ability of this bacterium to convert dihydrodaidzein to S-equol under anaerobic conditions. This research contributes to understanding the role of gut microbiota in metabolizing dietary compounds and could have implications for developing gut microbiota-targeted therapies (Wang et al., 2005).

Safety and Hazards

将来の方向性

特性

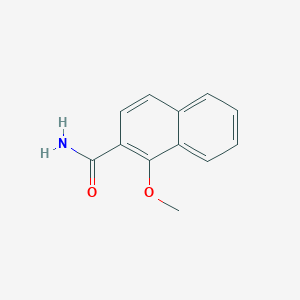

IUPAC Name |

[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHHLXSEUUASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432051 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrodaidzein diacetate | |

CAS RN |

81267-11-0 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)

![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)